molecular formula C8H6BrClO B106964 2-Bromo-2-phenylacetyl chloride CAS No. 19078-72-9

2-Bromo-2-phenylacetyl chloride

Cat. No.: B106964
CAS No.: 19078-72-9
M. Wt: 233.49 g/mol
InChI Key: UDEJUBDPPQVWEX-UHFFFAOYSA-N
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Description

2-Bromo-2-phenylacetyl chloride is an organic compound with the molecular formula C8H6BrClO. It is a derivative of phenylacetyl chloride, where a bromine atom is substituted at the alpha position. This compound is used in various chemical reactions and has applications in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromo-2-phenylacetyl chloride can be synthesized through the bromination of phenylacetyl chloride. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl3). The reaction is carried out under controlled conditions to ensure the selective bromination at the alpha position.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale bromination processes. The reaction is conducted in a continuous flow reactor to maintain consistent reaction conditions and high yield. The product is then purified through distillation or recrystallization to obtain the desired purity.

Types of Reactions:

    Substitution Reactions: this compound undergoes nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles such as amines, alcohols, or thiols.

    Reduction Reactions: The compound can be reduced to 2-phenylacetyl chloride using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: Oxidation of this compound can lead to the formation of corresponding acids or ketones.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) are commonly used under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is used for reduction reactions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

Major Products:

    Substitution: Formation of substituted phenylacetyl derivatives.

    Reduction: Formation of 2-phenylacetyl chloride.

    Oxidation: Formation of phenylacetic acid or phenylacetone.

Scientific Research Applications

2-Bromo-2-phenylacetyl chloride is widely used in scientific research due to its reactivity and versatility. Some of its applications include:

    Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Pharmaceutical Research: Employed in the development of new drug candidates and active pharmaceutical ingredients (APIs).

    Biological Studies: Utilized in the study of enzyme inhibitors and receptor binding assays.

    Industrial Applications: Used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

    Phenylacetyl chloride: Lacks the bromine substitution, making it less reactive towards nucleophiles.

    2-Chloro-2-phenylacetyl chloride: Similar structure but with a chlorine atom instead of bromine, resulting in different reactivity and selectivity.

    2-Iodo-2-phenylacetyl chloride: Contains an iodine atom, which is larger and more reactive than bromine, leading to different reaction pathways.

Uniqueness: 2-Bromo-2-phenylacetyl chloride is unique due to its specific reactivity profile, which is influenced by the presence of the bromine atom. This makes it a valuable intermediate in organic synthesis and pharmaceutical research, offering distinct advantages over its analogs.

Properties

IUPAC Name

2-bromo-2-phenylacetyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClO/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDEJUBDPPQVWEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00344597
Record name 2-bromo-2-phenylacetyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00344597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19078-72-9
Record name 2-bromo-2-phenylacetyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00344597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 19078-72-9
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A solution of α-bromophenylacetic acid (19.3 g, 89.7 mmol) in thionylchloride (100 mL) was refluxed (2 hours), cooled (25° C.), and stirred (25° C., 14 hours). The resulting solution was concentrated in vacuo, diluted with ether, and concentrated again to yield 21.0 g (100%) of α-bromophenylacetylchloride as a slightly yellow oil which was used without further purification.
Quantity
19.3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 2-bromo-2-phenylacetyl chloride react with β-lactams containing amino groups?

A: The research demonstrates that this compound reacts with both cis and trans monocyclic amino β-lactams in an aqueous sodium bicarbonate solution to yield acetylated β-lactams []. Interestingly, the reaction takes a different pathway when 6-aminopenicillanic acid is used as the substrate, leading to the formation of an oxazolone derivative instead []. This highlights the influence of substrate structure on the reaction outcome.

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